2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound that combines elements of pyridine, triazolopyrimidine, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through multi-step reactions involving:
Starting materials: : Typically involving chlorinated pyridine and furan derivatives.
Reaction intermediates: : Formed through nucleophilic substitution and cyclization reactions.
Conditions: : Utilizing solvents like DMF, catalysts like palladium, and maintaining specific temperatures and pH levels to facilitate each step of the synthesis.
Industrial Production Methods:
On an industrial scale, production may involve:
Bulk synthesis: : Using large-scale reactors and automated processes to ensure consistency and purity.
Purification: : Employing techniques such as recrystallization and chromatography to isolate the desired compound.
Quality control: : Rigorous testing to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: : Potentially transforming the sulfanyl group to sulfoxides or sulfones.
Reduction: : Reducing agents might convert certain functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Like lithium aluminum hydride (LiAlH4).
Catalysts: : Palladium, platinum, or nickel catalysts for facilitating hydrogenation reactions.
Major Products:
The reactions yield various derivatives, potentially altering the compound's pharmacological properties or enhancing its reactivity for further applications.
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has extensive applications in research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.
Medicine: : Explored for its therapeutic potential, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Applied in materials science, potentially contributing to the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular targets: : Interaction with specific enzymes, receptors, or proteins within biological systems.
Pathways: : Modulating signaling pathways or biochemical processes, leading to the desired therapeutic or bioactive outcomes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to:
Structural differences: : Variations in functional groups or molecular geometry.
Activity profiles: : Different bioactivity or reactivity under specific conditions.
Similar compounds: : Compounds like 2-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, which share similar backbones but differ in halogen or heterocyclic substitutions.
Hope you find this in-depth look at this compound enlightening!
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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